molecular formula C11H12F3NO4 B1519295 2,2,2-trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate CAS No. 1087797-91-8

2,2,2-trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate

Cat. No.: B1519295
CAS No.: 1087797-91-8
M. Wt: 279.21 g/mol
InChI Key: IKMQAHDZHCPCGN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate (CAS 1087797-91-8) is a carbamate derivative with a molecular formula of C 11 H 12 F 3 NO 4 and a molecular weight of 279.21 g/mol . The compound is characterized by a carbamate functional group linking a 2,2,2-trifluoroethoxy moiety to a 3,5-dimethoxyphenyl ring system. Carbamates as a class are extensively studied in scientific research for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical to neurological function . While the specific biological activity of this compound requires further investigation, its structure suggests potential utility as a model compound or synthetic intermediate in medicinal chemistry and pesticide research for exploring structure-activity relationships. The presence of the electron-withdrawing trifluoroethyl group and the electron-donating dimethoxyphenyl ring makes this carbamate ester a valuable building block in organic synthesis, particularly in the development of novel pharmacologically active molecules . Researchers can employ this compound in the design and synthesis of more complex target molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO4/c1-17-8-3-7(4-9(5-8)18-2)15-10(16)19-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMQAHDZHCPCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a trifluoroethyl group and a dimethoxyphenyl moiety, suggests enhanced lipophilicity and metabolic stability. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative efficacy against similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₁F₃N₂O₄. The presence of three fluorine atoms contributes to its lipophilicity, which is crucial for membrane permeability and bioavailability.

The mechanism by which this compound exerts its biological effects primarily involves interactions with specific enzymes or receptors. The electron-withdrawing nature of the trifluoroethyl group enhances binding affinity to biological targets. Studies indicate that this compound may inhibit certain enzyme activities or modulate receptor functions, leading to therapeutic effects in various biological systems.

Pharmacological Profile

Research has shown that this compound exhibits promising activity in several areas:

  • Antiparasitic Activity : Preliminary studies suggest that it may have efficacy against certain parasites, with EC50 values indicating moderate potency.
  • Cytotoxicity : Evaluation in human liver cell lines (HepG2) shows a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations.
  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2,2-Difluoroethyl N-(3,5-dimethoxyphenyl)carbamateC₉H₉F₂N₂O₄Contains two fluorine atoms; potentially lower lipophilicity.
2-Fluoroethyl N-(3,5-dimethoxyphenyl)carbamateC₉H₉FN₂O₄Only one fluorine atom; likely less effective due to reduced lipophilicity.
2,2-Trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamateC₉H₈ClF₃N₂O₄Different aromatic substituent; potential for varied biological activity.

The trifluoromethyl group in the target compound enhances its metabolic stability compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of related carbamates. For instance:

  • Study on Antiparasitic Properties : A study published in PMC evaluated various carbamate derivatives for their activity against Plasmodium falciparum. The results showed that modifications in the aromatic substituents significantly influenced their efficacy (EC50 values ranging from 0.004 μM to >10 μM depending on the structure) .
  • Cytotoxicity Assessment : Research assessing the cytotoxic effects of carbamates on HepG2 cells demonstrated that many derivatives maintained low toxicity profiles while exhibiting desired biological activities .
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities of trifluorinated compounds revealed that the presence of fluorine atoms generally increased binding affinities and selectivity towards target enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

2,2,2-Trifluoroethyl N-(3,5-Dichlorophenyl)Carbamate
  • Structure : Replaces methoxy (-OCH₃) groups with chloro (-Cl) substituents.
  • Key Data: Property Value Source CAS Number 1087788-79-1 Molecular Formula C₉H₆Cl₂F₃NO₂ Molecular Weight 288.05 g/mol
Phenylmethyl N-[2-Oxo-2-[(2,2,2-Trifluoroethyl)Amino]Ethyl]Carbamate
  • Structure: Features a benzyl carbamate group and a trifluoroethylamino-ketone backbone.
  • Key Role : Intermediate in multi-step syntheses (e.g., for agrochemicals), emphasizing the utility of trifluoroethylamine in protecting-group strategies .

Functional Group Comparisons

4-[5-(3,5-Dichlorophenyl)-4,5-Dihydro-5-(Trifluoromethyl)Isoxazole-3-Yl]-2-Methyl-N-[2-Oxo-2-[(2,2,2-Trifluoroethyl)Amino]Ethyl]Benzamide
  • Structure : Replaces the carbamate group with a benzamide moiety and incorporates an isoxazole ring.
  • Key Data: Molecular Weight: ~522 g/mol (estimated from formula). Application: Demonstrated insecticidal and miticidal activity in patent literature, highlighting the enhanced bioactivity from combining trifluoroethylamino and heterocyclic groups .

Key Observations :

  • Electronic Effects : Methoxy groups donate electron density via resonance, while chloro groups withdraw electrons, altering reactivity in nucleophilic substitution or coupling reactions.
  • Synthetic Utility : Trifluoroethyl carbamates are often preferred for their stability under acidic conditions, as seen in patented protecting-group strategies .

Preparation Methods

Synthesis via 2,2,2-Trifluoroethyl Chloroformate and 3,5-Dimethoxyaniline

  • Reagents and Conditions : The reaction typically involves dissolving 3,5-dimethoxyaniline in an aprotic solvent such as dichloromethane at 0°C, followed by the slow addition of 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine to neutralize the generated HCl.
  • Mechanism : The nucleophilic amine attacks the electrophilic carbonyl carbon of the trifluoroethyl chloroformate, forming the carbamate bond and releasing chloride ion.
  • Reaction Time and Temperature : Stirring at 0°C for initial addition, then allowing the mixture to warm to room temperature and stirring for 3–6 hours ensures complete conversion.
  • Workup : After reaction completion, the mixture is washed sequentially with dilute acid (e.g., 1 M HCl), saturated sodium hydroxide, and brine to remove impurities and by-products. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
  • Yield and Purity : This method typically affords high purity carbamates with yields often exceeding 80%, depending on scale and purification methods.

This approach is supported by analogous procedures reported for trifluoroethyl carbamates, where the moderate reactivity of trifluoroethyl carbamates prevents side reactions and facilitates isolation of pure products.

One-Pot Synthesis Using Bis(2,2,2-trifluoroethyl) Carbonate

  • Procedure : Bis(2,2,2-trifluoroethyl) carbonate can be reacted directly with 3,5-dimethoxyaniline in anhydrous dichloromethane or DMF at low temperature with triethylamine as a base.
  • Advantages : This one-pot method avoids isolation of intermediates, reducing time and solvent use.
  • Reaction Monitoring : The reaction progress is monitored by NMR or HPLC to ensure complete conversion.
  • By-Products : The reaction releases 2,2,2-trifluoroethanol as a volatile by-product, which is easily removed under vacuum.
  • Yields : High yields (typically >80%) are reported due to the efficient carbamate formation and minimal side reactions.

Carbamate Formation via Carbon Dioxide Fixation with Alkyl Halides and Amines

  • Methodology : Recent methodologies involve a three-component coupling of primary amines (such as 3,5-dimethoxyaniline), carbon dioxide, and 2,2,2-trifluoroethyl halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in DMF.
  • Mechanism : CO2 is incorporated into the amine to form a carbamate intermediate, which is then alkylated by the trifluoroethyl halide.
  • Benefits : This method is environmentally friendly, using CO2 as a carbonyl source, and can be performed under mild conditions.
  • Limitations : Requires careful control of reaction parameters and may need optimization for aromatic amines like 3,5-dimethoxyaniline.
  • Yield : Moderate to good yields reported depending on substrate and conditions.

Representative Data Table of Preparation Conditions and Yields

Method Reagents & Conditions Solvent Temperature Reaction Time Yield (%) Notes
2,2,2-Trifluoroethyl chloroformate + 3,5-dimethoxyaniline + Et3N CH2Cl2, 0°C to RT, 3-6 h Dichloromethane 0°C to 25°C 3-6 h 80-90 Base neutralizes HCl; workup with acid/base washes
Bis(2,2,2-trifluoroethyl) carbonate + 3,5-dimethoxyaniline + Et3N CH2Cl2 or DMF, 0°C to RT, 3-6 h Dichloromethane or DMF 0°C to 25°C 3-6 h 85-95 One-pot; volatile trifluoroethanol by-product
CO2 + 3,5-dimethoxyaniline + 2,2,2-trifluoroethyl halide + Cs2CO3 + TBAI DMF, CO2 bubbling, cesium carbonate, TBAI DMF RT Variable 60-80 Green chemistry approach; requires optimization

Detailed Research Findings and Notes

  • The moderate reactivity of 2,2,2-trifluoroethyl carbamates (pKa of trifluoroethanol ~12) is advantageous, preventing side reactions such as symmetrical urea formation during synthesis.
  • Use of triethylamine or similar tertiary amines is critical to neutralize acid by-products and drive the reaction forward.
  • Purification typically involves silica gel chromatography or recrystallization, depending on the scale and purity requirements.
  • The volatile nature of 2,2,2-trifluoroethanol by-product facilitates easy removal, simplifying purification steps.
  • Recent advances include CO2 fixation routes for carbamate synthesis, which are environmentally benign and can be adapted for trifluoroethyl carbamates, though aromatic amines may require tailored conditions.
  • Analytical characterization by NMR (1H, 19F), IR, and mass spectrometry confirms the structure and purity of the product.

Q & A

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate?

The compound can be synthesized via acylation of 3,5-dimethoxyaniline with 2,2,2-trifluoroethyl chloroformate under inert conditions (e.g., nitrogen atmosphere). Reaction progress is monitored by TLC, and purification involves column chromatography. Structural confirmation employs IR (C=O stretch at ~1700 cm⁻¹), 1^1H NMR (methoxy protons at δ 3.7–3.9 ppm), and MS (molecular ion peak matching theoretical mass) .

Method Yield Conditions
Acylation with TFE-Cl65–75%DCM, 0°C → RT, 12 h
Carbamate coupling70–80%DMF, base (e.g., Et3_3N), 24 h

Q. How is the compound characterized for purity and structural integrity?

Advanced spectroscopic techniques are critical:

  • HPLC : Purity assessment (≥97%) using a C18 column with acetonitrile/water gradients .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
  • NMR : 19^{19}F NMR confirms trifluoroethyl group integrity (δ -70 to -75 ppm) .

Q. What stability considerations are relevant for this carbamate under experimental storage?

The compound is hygroscopic and prone to hydrolysis in aqueous environments. Store under argon at -20°C in anhydrous DMSO or DMF. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when protected from light .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoroethyl) influence the carbamate’s reactivity in nucleophilic environments?

The trifluoroethyl group enhances electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack (e.g., by amines or hydrazines). Computational DFT studies (B3LYP/6-31G*) reveal a lowered LUMO energy (-1.2 eV vs. non-fluorinated analogs), correlating with faster reaction kinetics in SN2 mechanisms .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC50_{50} values (e.g., enzyme inhibition vs. cellular assays) may arise from assay conditions (e.g., serum protein binding). Mitigation steps:

  • Dose-response validation : Test across multiple concentrations (nM–μM range).
  • Off-target profiling : Use kinome-wide screening to identify non-specific interactions .
  • Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out false negatives .

Q. What computational approaches predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to targets like acetylcholinesterase or GPCRs. Key findings:

  • The trifluoroethyl group forms hydrophobic contacts with Leu286 in AChE (ΔG = -9.2 kcal/mol).
  • 3,5-Dimethoxyphenyl engages in π-π stacking with Tyr337 .

Q. How can enantiomeric impurities impact pharmacological studies, and what purification methods are effective?

Chiral impurities (>2% ee) may skew dose-response curves. Resolution methods:

  • Chiral HPLC : Use amylose-based columns with hexane/isopropanol gradients (85:15 v/v) .
  • Crystallization-induced asymmetric transformation : Achieves >99% ee via kinetic resolution .

Methodological Tables

Table 1. Comparative Bioactivity of Structural Analogs

Analog Target IC50_{50} (nM) Reference
Methyl N-(3,5-dichlorophenyl)carbamateAChE320 ± 45
2,2,2-Trifluoroethyl analog (this compound)CYP3A4150 ± 20

Table 2. Stability in Solvents (25°C, 7 days)

Solvent Degradation (%) Major Degradant
DMSO<2%None detected
Water98%3,5-Dimethoxyaniline

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate

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